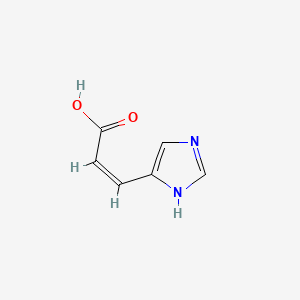

Ácido cis-urocánico

Descripción general

Descripción

Ácido cis-urocánico: es un compuesto químico producido por la irradiación ultravioleta del ácido trans-urocánico, un metabolito que se forma naturalmente en el cuerpo a partir de la histidina . Es conocido por su papel en la respuesta de la piel a la radiación ultravioleta y su participación en la inmunosupresión .

Aplicaciones Científicas De Investigación

El ácido cis-urocánico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El ácido cis-urocánico ejerce sus efectos principalmente a través de su acción como agonista del receptor 5-HT2A . Este receptor está involucrado en varios procesos fisiológicos, incluida la respuesta inmune y la inflamación . Al unirse a este receptor, el ácido cis-urocánico puede modular la función inmune y reducir la inflamación .

Análisis Bioquímico

Biochemical Properties

cis-Urocanic acid is involved in various biochemical reactions, primarily through its ability to transport protons from the mildly acidic extracellular medium into the cell cytosol. This proton transport leads to intracellular acidification, which can suppress several cellular activities . The compound interacts with enzymes such as serine/threonine and tyrosine phosphatases, inhibiting their activity and thereby affecting cell signaling pathways . Additionally, cis-Urocanic acid interacts with proteins involved in the immune response, contributing to its immunosuppressive effects .

Cellular Effects

cis-Urocanic acid has significant effects on various cell types and cellular processes. In cancer cells, it induces both apoptotic and necrotic cell death by impairing metabolic activity and arresting the cell cycle . The compound influences cell signaling pathways, such as the ERK and JNK pathways, by inhibiting phosphatase activity . This inhibition leads to changes in gene expression and cellular metabolism, ultimately suppressing cell proliferation and promoting apoptosis .

Molecular Mechanism

The molecular mechanism of cis-Urocanic acid involves its ability to transport protons into the cell cytosol, leading to intracellular acidification . This acidification affects various cellular processes, including enzyme activity and cell signaling pathways. cis-Urocanic acid inhibits serine/threonine and tyrosine phosphatases, which in turn activates the ERK and JNK pathways . These pathways play a crucial role in regulating cell proliferation, apoptosis, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-Urocanic acid change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to cis-Urocanic acid has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of cis-Urocanic acid vary with different dosages in animal models. At low doses, the compound can induce immunosuppression without significant toxicity . At higher doses, cis-Urocanic acid can cause adverse effects, including increased cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

cis-Urocanic acid is involved in metabolic pathways related to histidine metabolism. It is synthesized from histidine and can be further metabolized into other compounds . The compound interacts with enzymes such as urocanase, which catalyzes the conversion of urocanic acid to formiminoglutamic acid . These interactions can affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

cis-Urocanic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of cis-Urocanic acid can influence its localization and activity within the cell .

Subcellular Localization

The subcellular localization of cis-Urocanic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . This localization is crucial for its activity and function, as it allows cis-Urocanic acid to interact with specific biomolecules and cellular structures .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido cis-urocánico se produce típicamente mediante la irradiación ultravioleta del ácido trans-urocánico . Este proceso implica la isomerización del ácido trans-urocánico a su forma cis bajo luz ultravioleta .

Métodos de producción industrial: La producción industrial del ácido cis-urocánico sigue un método similar, utilizando luz ultravioleta para inducir la isomerización del ácido trans-urocánico . Este método es eficiente y ampliamente utilizado debido a su simplicidad y efectividad .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido cis-urocánico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido cis-urocánico puede oxidarse en ciertas condiciones.

Reducción: También puede experimentar reacciones de reducción.

Sustitución: Las reacciones de sustitución que involucran ácido cis-urocánico también son posibles.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido trans-urocánico: El precursor del ácido cis-urocánico, producido a partir de la histidina.

Histidina: El aminoácido del que se deriva el ácido urocánico.

Derivados del imidazol: Compuestos con estructuras y propiedades similares.

Singularidad: El ácido cis-urocánico es único debido a su papel específico en la respuesta de la piel a la radiación ultravioleta y sus propiedades inmunosupresoras . A diferencia de su isómero trans, el ácido cis-urocánico ha demostrado tener efectos significativos en la función inmune y la inflamación .

Propiedades

IUPAC Name |

(Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMIARKYCTBW-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316398 | |

| Record name | cis-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-35-6 | |

| Record name | cis-Urocanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Urocanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIS-UROCANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LM7WD7VIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl]-3-(5-cyano-pyridin-2-YL)-thiourea](/img/structure/B1224135.png)

![5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224139.png)

![4-[(2,4-Dimethoxyanilino)methylidene]-2-(6-methyl-2-pyridinyl)isoquinoline-1,3-dione](/img/structure/B1224144.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B1224146.png)

![4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B1224148.png)

![2-[2-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1224153.png)

![6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1224157.png)